molecular formula C11H20N2O3 B13039968 Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13039968
M. Wt: 228.29 g/mol
InChI Key: OOIBMKMVEZHNDG-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyrrole ring system, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the furo[2,3-c]pyrrole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
  • (3S,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Uniqueness

Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (3R,3aS,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

OOIBMKMVEZHNDG-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.